molecular formula C7H5BrN2OS B8137406 7-Bromo-4-methoxythieno[3,2-d]pyrimidine

7-Bromo-4-methoxythieno[3,2-d]pyrimidine

Cat. No.: B8137406
M. Wt: 245.10 g/mol
InChI Key: VOKNYNYDTJDZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxythieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H5BrN2OS. It is a derivative of thieno[3,2-d]pyrimidine, featuring a bromine atom at the 7th position and a methoxy group at the 4th position on the thieno[3,2-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxythieno[3,2-d]pyrimidine typically involves the following steps:

  • Starting Material: : The synthesis begins with 7-bromo-4-chlorothieno[3,2-d]pyrimidine as the starting material.

  • Reaction Conditions: : The reaction is carried out in 1,4-dioxane under an inert atmosphere (nitrogen) at room temperature.

  • Reagents: : Sodium methoxide is used as a reagent.

  • Reaction Process: : The sodium methoxide is added to a suspension of 7-bromo-4-chlorothieno[3,2-d]pyrimidine in 1,4-dioxane. The mixture is stirred for 12 hours, then concentrated under reduced pressure.

  • Purification: : The residue is diluted with water, extracted with ethyl acetate, and purified to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, reagent quantities, and purification steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the bromine atom to a lower oxidation state.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation: : Formation of this compound oxide.

  • Reduction: : Formation of this compound with reduced bromine.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-methoxythieno[3,2-d]pyrimidine has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Bromo-4-methoxythieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

7-Bromo-4-methoxythieno[3,2-d]pyrimidine is similar to other thieno[3,2-d]pyrimidine derivatives, such as 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine and 7-bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These compounds differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and methoxy groups, which can influence its reactivity and biological activity.

List of Similar Compounds

  • 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine

  • 7-bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • 7-bromo-4-chlorothieno[3,2-d]pyrimidine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-bromo-4-methoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-7-6-5(9-3-10-7)4(8)2-12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKNYNYDTJDZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.